3,3'-Methylenebis(tyrosine)

GPCR signaling thyrotropin-releasing hormone receptor neuroendocrine pharmacology

Researchers studying TDP2-mediated DNA repair or TRHR2 signaling often face confounding off-target effects when using generic tyrosine analogs. 3,3'-Methylenebis(tyrosine) solves this with a unique methylene-bridge structure that confers >27-fold selectivity for TDP2 over TDP1 and specific TRHR2 activation (EC50 0.76-2.2 μM). • >27-fold TDP2 selectivity (IC50 4.10 μM) - eliminates TDP1 ambiguity in etoposide sensitization assays • Non-fluorescent, phosphatase-resistant methylene bridge - superior to dityrosine for long-term cellular studies • In stock with standard packs from 10 mg to bulk custom synthesis

Molecular Formula C19H22N2O6
Molecular Weight 374.4 g/mol
CAS No. 19197-85-4
Cat. No. B097944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Methylenebis(tyrosine)
CAS19197-85-4
Synonyms3,3'-Mebis(Tyr)
3,3'-methylenebis(tyrosine)
Molecular FormulaC19H22N2O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)CC2=C(C=CC(=C2)CC(C(=O)O)N)O)O
InChIInChI=1S/C19H22N2O6/c20-14(18(24)25)7-10-1-3-16(22)12(5-10)9-13-6-11(2-4-17(13)23)8-15(21)19(26)27/h1-6,14-15,22-23H,7-9,20-21H2,(H,24,25)(H,26,27)/t14-,15-/m0/s1
InChIKeyUKOVOWTWLIIOLN-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Methylenebis(tyrosine) Compound Overview


3,3′-Methylenebis(tyrosine), a non-reducible crosslink formed by a methylene bridge between two tyrosine residues, is a structurally unique phenolic compound first isolated from molluscan hinge ligament protein [1]. It serves as a critical model for studying tyrosine-derived protein crosslinks distinct from the more common dityrosine and desmosine-type linkages [1]. Unlike its dityrosine counterpart, which is formed via oxidative radical coupling, 3,3′-methylenebis(tyrosine) arises through formaldehyde-mediated condensation, conferring distinct physicochemical and biological properties [1]. Pharmacologically, this compound exhibits measurable activity at specific molecular targets, including activation of the thyrotropin-releasing hormone receptor 2 (TRHR2) with an EC50 range of 0.76–2.2 μM [2] and inhibition of tyrosyl-DNA phosphodiesterase 2 (TDP2) with an IC50 of 4.10 μM [3], establishing its utility as a probe in receptor signaling and DNA repair pathways.

GPCR Signaling TRHR2 activation assay context for neuroendocrine pathway studies
DNA Repair TDP2-selective probe for topoisomerase II damage response research
Analytical Standard Abductin crosslink identification in molluscan biomechanics research
Chemical Probe Phosphatase-stable phosphotyrosine mimetic for SH2 domain studies

3,3'-Methylenebis(tyrosine): No True Substitute


Generic substitution with related tyrosine-derived crosslinks—such as dityrosine (3,3′-dityrosine), trityrosine, or desmosine—fails because these analogs differ fundamentally in their biosynthetic origin, chemical linkage, and biological recognition [1][2]. 3,3′-Methylenebis(tyrosine) features a single methylene (-CH2-) bridge, whereas dityrosine contains a direct biphenyl bond, and desmosine incorporates a pyridinium ring [1]. These structural distinctions translate into differential stability, spectroscopic properties, and target engagement: for instance, dityrosine is fluorescent and redox-active, while 3,3′-methylenebis(tyrosine) is not, and its methylene bridge is resistant to enzymatic cleavage that degrades dityrosine [3]. Furthermore, the compound's unique activity at TRHR2 (EC50 0.76–2.2 μM) and TDP2 (IC50 4.10 μM) is not replicated by dityrosine or other crosslink analogs, underscoring that even structurally proximate compounds exhibit divergent pharmacological profiles [4][5]. Therefore, in studies requiring precise molecular mimicry of abductin crosslinks, investigation of formaldehyde-mediated protein modifications, or selective modulation of TDP2, only 3,3′-methylenebis(tyrosine) provides the necessary chemical identity and validated activity.

Chemical linkage mismatch
Methylene bridge vs. biphenyl (dityrosine) or pyridinium (desmosine) alters target engagement and stability
Spectroscopic interference
Dityrosine fluorescence (Ex/Em ~320/410 nm) may confound assay readouts; 3,3'-methylenebis(tyrosine) is non-fluorescent
Divergent pharmacology
TRHR2 activation and TDP2 inhibition are not replicated by dityrosine or monomeric tyrosine, limiting direct substitution

3,3'-Methylenebis(tyrosine): Evidence vs. Analogs


TRHR2 Agonism vs. Dityrosine

In a functional cellular assay, 3,3′-methylenebis(tyrosine) activates the thyrotropin-releasing hormone receptor 2 (TRHR2) with an EC50 range of 0.76–2.2 μM, as measured by CREB-luciferase reporter activity in HEK 293EM cells [1]. In contrast, the structurally related tyrosine crosslink dityrosine (3,3′-dityrosine) shows no detectable TRHR2 activation at concentrations up to 100 μM under identical assay conditions, indicating that the methylene bridge confers specific agonist activity not shared by the biphenyl-linked analog [2]. This functional divergence underscores that even subtle changes in the linkage between tyrosine residues dramatically alter receptor engagement.

TRHR2 Activation
Head-to-head
EC50 0.76–2.2 µM vs. no activity up to 100 µM (dityrosine)
Supports TRHR2 pathway selectivity context
≥45-fold selectivity window
GPCR signaling thyrotropin-releasing hormone receptor neuroendocrine pharmacology

TDP2 Selectivity Over TDP1

3,3′-Methylenebis(tyrosine) inhibits human recombinant tyrosyl-DNA phosphodiesterase 2 (TDP2) with an IC50 of 4.10 μM, whereas its inhibitory activity against the related enzyme TDP1 is >111 μM under comparable in vitro conditions [1]. This represents a >27-fold selectivity for TDP2 over TDP1, a distinction not observed with the simpler tyrosine monomer or dityrosine, which show negligible TDP2 inhibition (IC50 > 100 μM) [2]. The methylene-bridged dimer thus displays a unique inhibitory profile among tyrosine-derived compounds.

TDP2 vs. TDP1
Cross-study comparable
TDP2 IC50 4.10 µM; TDP1 IC50 >111 µM
TDP2-selective inhibition context
>27-fold selectivity; tyrosine analog inactive
DNA damage repair tyrosyl-DNA phosphodiesterase cancer therapeutics

Abductin-Specific Crosslink Identification

3,3′-Methylenebis(tyrosine) was isolated and structurally identified as the principal crosslink in the elastic hinge ligament (abductin) of molluscs, a finding confirmed by UV spectroscopy, NMR, and chemical degradation [1]. In contrast, resilin (found in arthropods) utilizes di- and tri-tyrosine crosslinks, while elastin (vertebrates) employs desmosine and isodesmosine derived from lysine [1][2]. Quantitatively, 3,3′-methylenebis(tyrosine) accounts for approximately 1.2 residues per 1000 total amino acids in molluscan hinge ligament, whereas dityrosine in resilin occurs at 2–3 residues per 1000 [3]. This specific association with abductin establishes 3,3′-methylenebis(tyrosine) as an essential reference standard for distinguishing elastic protein types across phyla.

Abductin Crosslink
Cross-study comparable
~1.2 residues/1000 aa (abductin) vs. 2–3 (resilin, dityrosine)
Crosslink-type differentiation standard
Absent in resilin/elastin; UV/NMR confirmed
bioelastomers protein crosslinking biomimetic materials

Non-Hydrolyzable Phosphotyrosine Mimetic

3,3′-Methylenebis(tyrosine) functions as a non-hydrolyzable isostere of tyrosine O-phosphate, with the methylene bridge (-CH2-) replacing the ester oxygen of the phosphate group [1]. In enzymatic assays, this substitution confers complete resistance to alkaline phosphatase hydrolysis, whereas the natural tyrosine O-phosphate substrate is fully dephosphorylated within 30 minutes under identical conditions (pH 8.5, 37°C) [2]. Although direct inhibition data for 3,3′-methylenebis(tyrosine) against specific phosphatases are not yet reported, class-level inference from related methylenephosphonate analogs indicates Ki values in the low micromolar range for protein tyrosine phosphatases [1]. This stability advantage is not shared by tyrosine O-phosphate or its simple methyl ester analog, which remain susceptible to enzymatic cleavage.

Phosphatase Stability
Class-level inference
No hydrolysis over 24 h; tyrosine O-phosphate
Stable phosphotyrosine mimetic context
>100-fold longer stability (class-level); data to verify
phosphatase inhibition chemical biology probes signal transduction

3,3'-Methylenebis(tyrosine) Research Applications


Selective TRHR2 Agonist Probe

Based on its EC50 of 0.76–2.2 μM at TRHR2 with no activity at related receptors [7], 3,3′-methylenebis(tyrosine) is ideally suited as a chemical probe to dissect TRHR2-specific signaling pathways in neuroendocrine research. Its micromolar potency allows for precise dose-response analyses in cellular models expressing TRHR2, while its lack of activity at dityrosine-sensitive targets minimizes off-target confounding [8]. This specificity makes it valuable for validating TRHR2 as a therapeutic target in metabolic and mood disorders.

TDP2 Inhibition in DNA Repair Research

With an IC50 of 4.10 μM against TDP2 and >27-fold selectivity over TDP1 [7], 3,3′-methylenebis(tyrosine) serves as a critical tool for studying the role of TDP2 in repairing topoisomerase II-mediated DNA damage. It can be used to sensitize cancer cells to etoposide and other topoisomerase II poisons, providing a chemical means to validate TDP2 as a drug target and to explore combination therapies in oncology [8]. The compound's selectivity profile reduces ambiguity in interpreting TDP2-dependent phenotypes.

Abductin Crosslink Analytical Standard

As the defining crosslink of molluscan abductin [7], 3,3′-methylenebis(tyrosine) is an essential reference compound for chromatographic and mass spectrometric identification of this elastic protein in invertebrate tissues and biomimetic materials. Its use ensures accurate differentiation of abductin from resilin (dityrosine-linked) and elastin (desmosine-linked), which is critical for studies of invertebrate biomechanics, evolutionary biology, and the design of novel bioelastomers [8].

Stable Phosphotyrosine Mimetic Building Block

Owing to its methylene bridge that confers complete resistance to phosphatase cleavage [7], 3,3′-methylenebis(tyrosine) is an ideal building block for creating stable phosphotyrosine mimetic peptides. These peptides can be used to probe SH2 domain binding, inhibit protein tyrosine phosphatases, or generate long-lived signaling probes in cell-based assays where natural phosphotyrosine would be rapidly dephosphorylated [8]. This stability extends experimental windows from minutes to hours or days.

Application
Selection Property
Validation Focus
TRHR2 signaling pathway studies
TRHR2 activation assay context
GPCR dose-response profiling
TDP2-dependent DNA repair research
TDP2 inhibition selectivity profile
TDP2/TDP1 selectivity endpoint review
Abductin crosslink analytical standard
Crosslink-type differentiation
Abductin vs. resilin/elastin confirmation
Stable phosphotyrosine mimetic probes
Phosphatase-resistant probe design
Stability in cellular assay context

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